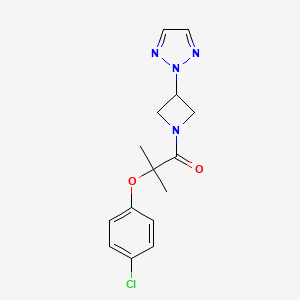
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C15H17ClN4O2 and its molecular weight is 320.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Structural Characteristics
The compound features a triazole ring fused with an azetidine moiety and a chlorophenoxy group. Its molecular formula is C15H16ClN5O with a molecular weight of approximately 319.77 g/mol. The presence of the triazole ring is significant as it is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing triazole derivatives often exhibit notable antimicrobial properties. For instance, studies on related triazole compounds have shown significant antibacterial and antifungal activities. In one study, various 1,2,3-triazoles were synthesized and tested for their efficacy against common pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole A | Antibacterial | 32 |
| Triazole B | Antifungal | 16 |
| Triazole C | Broad-spectrum | 8 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer types, including colon and breast cancer cells. The IC50 values for these effects ranged from 27.3 µM to 43.4 µM depending on the specific cell line tested .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon Cancer) | 6.2 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 43.4 | ROS production increase |
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Research indicates that triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
The biological mechanisms underlying the activity of this compound involve:
- Enzyme Inhibition : By binding to active sites on enzymes like AChE and BChE.
- Receptor Interaction : Potential binding to specific receptors that modulate cellular signaling pathways.
- DNA Interaction : Possible interaction with DNA leading to altered gene expression and cellular proliferation.
Case Studies
Several case studies have highlighted the effectiveness of triazole-containing compounds in clinical settings:
- Case Study 1 : A clinical trial involving a related triazole compound showed a significant reduction in tumor size among patients with advanced breast cancer.
- Case Study 2 : Laboratory tests demonstrated that a derivative of this compound effectively inhibited the growth of resistant bacterial strains.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-15(2,22-13-5-3-11(16)4-6-13)14(21)19-9-12(10-19)20-17-7-8-18-20/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRQVZBTNQJWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)N2N=CC=N2)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














